- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,
Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

2-(2-bromophenyl)acetaldehyde structure
Produktname:2-(2-bromophenyl)acetaldehyde
2-(2-bromophenyl)acetaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(2-bromophenyl)acetaldehyde
- (2-Bromophenyl)acetaldehyde
- 1-Bromo-2-(formylmethyl)benzene
- 2-Bromobenzeneacetaldehyde
- Benzeneacetaldehyde,2-bromo
- 2-Bromobenzeneacetaldehyde (ACI)
- Benzeneacetaldehyde, 2-bromo-
- 96557-30-1
- F8883-7724
- DB-080430
- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;
- A1-15200
- 2-(2-bromophenyl) acetaldehyde
- SCHEMBL166137
- 2-(2-bromophenyl)acetaldehyde, AldrichCPR
- EN300-123468
- (2-Bromo-phenyl)-acetaldehyde
- AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Z1183459130
- BS-50570
- DTXSID20465415
- (2-Bromophenyl)acetaldehyde, >90%
- W16824
- AKOS013283562
- CS-0038248
- 2-bromophenyl acetaldehyde
-
- MDL: MFCD02261726
- Inchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
- InChI-Schlüssel: AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Lächelt: O=CCC1C(Br)=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 197.96800
- Monoisotopenmasse: 197.96803g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 2
- Komplexität: 114
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 17.1Ų
Experimentelle Eigenschaften
- Dichte: 1.466
- Siedepunkt: 262.1 °C at 760 mmHg
- Flammpunkt: 95.8 °C
- PSA: 17.07000
- LogP: 2.19050
2-(2-bromophenyl)acetaldehyde Sicherheitsinformationen
- Code der Gefahrenkategorie: 22
-
Identifizierung gefährlicher Stoffe:
2-(2-bromophenyl)acetaldehyde Zolldaten
- HS-CODE:2913000090
- Zolldaten:
China Zollkodex:
2913000090Übersicht:
29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%
2-(2-bromophenyl)acetaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123468-10.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 10.0g |
$4007.0 | 2025-03-21 | |
Life Chemicals | F8883-7724-10g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 10g |
$3850.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1054509-1g |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 1g |
$505 | 2024-06-06 | |
TRC | B684925-250mg |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 250mg |
$ 178.00 | 2023-09-08 | ||
Life Chemicals | F8883-7724-1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 1g |
$480.0 | 2023-11-21 | |
TRC | B684925-2.5g |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 2.5g |
$ 1384.00 | 2023-09-08 | ||
Alichem | A019110678-25g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 25g |
$2556.72 | 2023-08-31 | |
Enamine | EN300-123468-1.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1.0g |
$495.0 | 2025-03-21 | |
Enamine | EN300-123468-0.1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 0.1g |
$171.0 | 2025-03-21 | |
Enamine | EN300-123468-1000mg |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1000mg |
$495.0 | 2023-10-02 |
2-(2-bromophenyl)acetaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referenz
- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium SaltsJournal of the American Chemical Society, 2012, 134(30), 12466-12469,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyransArchiv der Pharmazie (Weinheim, 1990, 323(8), 493-9,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
Referenz
- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene DerivativesSynthetic Communications, 2010, 40(23), 3452-3466,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
Referenz
- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline AlkaloidsJournal of Organic Chemistry, 2001, 66(1), 243-250,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
Referenz
- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic AlkaloidsJournal of Organic Chemistry, 2010, 75(15), 5289-5295,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt
Referenz
- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketonesOrganic Chemistry Frontiers, 2022, 9(20), 5544-5550,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt
Referenz
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Referenz
- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplingsJournal of Organic Chemistry, 2002, 67(16), 5553-5566,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
Referenz
- Indoles Synthesized from Amines via Copper CatalysisOrganic Letters, 2013, 15(7), 1666-1669,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses1996, , ,,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
Referenz
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloidsTetrahedron, 2013, 69(42), 8914-8920,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
Referenz
- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating SubstituentsEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 180 - 250 °C
Referenz
- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acidChemistry Journal, 2012, 2(3), 111-117,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran , Water
Referenz
- Studies on the development of synthetic routes to enediynes1997, , 58(10),,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt
Referenz
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
2-(2-bromophenyl)acetaldehyde Raw materials
- (Methoxy)methyltriphenylphosphonium Chloride
- methoxycarbonyl methyl carbonate
- Methyl 2-(2-bromophenyl)acetate
- 2-Bromobenzaldehyde
- 3-(2-Bromophenyl)oxirane-2-carboxylic acid
- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)
- 2-(2-bromophenyl)ethan-1-ol
- Benzene, 1-bromo-2-(2-nitroethyl)-
2-(2-bromophenyl)acetaldehyde Preparation Products
2-(2-bromophenyl)acetaldehyde Verwandte Literatur
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):202.0/469.0